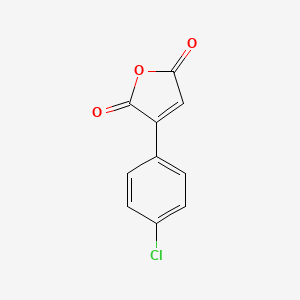

3-(4-Chlorophenyl)-2,5-furandione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZGHMTWYIUDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)OC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342932 | |

| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3152-15-6 | |

| Record name | 3-(4-Chlorophenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to 3-(4-Chlorophenyl)-2,5-furandione (CAS: 3152-15-6)

Welcome to a comprehensive exploration of this compound. As a seasoned scientist in the field, I've seen countless molecules rise and fall in the landscape of chemical research. This particular compound, a substituted maleic anhydride, stands out not for being a final product, but for its potential as a highly versatile and reactive building block. Its unique combination of a planar, electron-deficient furan-2,5-dione ring and a lipophilic 4-chlorophenyl substituent makes it a compelling starting point for investigations in medicinal chemistry and materials science. This guide is structured to move beyond a simple recitation of facts. We will delve into the why—the causality behind its reactivity, the rationale for specific experimental choices, and the strategic thinking required to unlock its potential. Our goal is to equip you, the researcher, with not just data, but with actionable insights and a framework for innovation.

Section 1: Core Molecular Profile and Physicochemical Properties

At its heart, this compound is a derivative of maleic anhydride, a classic electrophile. The introduction of the 4-chlorophenyl group at the C3 position significantly modulates its electronic properties and steric profile, influencing its reactivity and potential biological interactions.

Chemical Structure and Identification

The fundamental structure consists of a five-membered furan-2,5-dione ring, which is an unsaturated cyclic anhydride, substituted with a 4-chlorophenyl group.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and identifiers for this compound, compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value |

| CAS Number | 3152-15-6[1][2][3][4] |

| Molecular Formula | C₁₀H₅ClO₃[1][2][3] |

| Molecular Weight | 208.60 g/mol [1][3] |

| Melting Point | 152-154 °C[4] |

| Boiling Point | 367.3 °C at 760 mmHg[4] |

| Density | 1.488 g/cm³[4] |

| Flash Point | 169.9 °C[4] |

| XLogP3 | 1.80680[4] |

| SMILES | O=C(C(C1=CC=C(Cl)C=C1)=C2)OC2=O[1] |

| InChIKey | BSZGHMTWYIUDFZ-UHFFFAOYSA-N[2][4] |

Section 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and the high reactivity of the anhydride moiety. Understanding these aspects is crucial for its effective application as a chemical intermediate.

Synthetic Pathways

The synthesis of 3-aryl-2,5-furandiones can be approached through several routes. A common and effective strategy involves the use of mucohalic acids (like mucobromic or mucochloric acid) as starting materials.[5][6] These compounds provide the core furanone skeleton, which can then be arylated. For instance, a Suzuki cross-coupling reaction can be employed to introduce the 4-chlorophenyl group.

Another plausible route is a variation of the Wittig reaction, starting from (triphenylphosphoranylidene)succinic anhydride.[7] While the anhydride ylide itself is not highly reactive, it can be ring-opened to form a more reactive phosphorane that subsequently reacts with 4-chlorobenzaldehyde.[7]

Caption: Conceptual synthetic workflow via Suzuki coupling.

Core Reactivity: The Electrophilic Anhydride

The furan-2,5-dione ring is highly strained and electron-deficient, making it an excellent electrophile. This reactivity is the cornerstone of its utility in synthesis.

-

Nucleophilic Acyl Substitution: The anhydride is susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction opens the ring to form 2-(4-chlorophenyl)maleic acid derivatives. This is a fundamentally important transformation for creating linear molecules with defined stereochemistry.

-

Michael Addition: The double bond, conjugated to two carbonyl groups, is activated for Michael (1,4-conjugate) addition by soft nucleophiles.

-

Cycloaddition Reactions: As a substituted maleic anhydride, it is a potent dienophile in Diels-Alder reactions, allowing for the rapid construction of complex polycyclic systems.

Caption: Key reactive sites on the this compound molecule.

Section 3: Applications in Drug Discovery and Development

The furanone scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs.[8][9][10] Derivatives of furan are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][11][12]

Anticancer Potential

Several studies have highlighted the cytotoxicity of furanone derivatives.[6][13] The mechanism often involves acting as a Michael acceptor, covalently modifying key proteins within cancer cells. For instance, related 3,4-diaryl-2(5H)-furanones have shown potent cytotoxic activities with ED50 values in the nanomolar range in various cancer cell lines.[13] While specific data for this compound is limited in the provided search results, its structural similarity to other cytotoxic furanones makes it a prime candidate for investigation as an anticancer agent.[6][13] Furthermore, derivatives containing the 5-(4-chlorophenyl)furan moiety have been investigated as inhibitors of tubulin polymerization, a validated anticancer strategy.[14]

Antimicrobial Applications

The furan nucleus is a core component of many antimicrobial agents.[8][11][15] The biological activity of furan derivatives is often attributed to their ability to interfere with microbial growth and enzyme function.[8] The presence of the electron-withdrawing 4-chlorophenyl group can enhance the electrophilicity of the furanone system, potentially increasing its reactivity towards biological nucleophiles in microbial cells and thus contributing to its antimicrobial effect.

Section 4: Field-Proven Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating protocols. The causality behind each step is explained to empower the researcher to troubleshoot and adapt these methods.

Protocol: Synthesis of N-Benzyl-2-(4-chlorophenyl)maleamic acid

This protocol demonstrates the fundamental ring-opening reactivity of the anhydride with a primary amine, a key step in creating a library of derivatives for structure-activity relationship (SAR) studies.

-

Objective: To synthesize and validate the structure of the amic acid derivative resulting from the reaction of this compound with benzylamine.

-

Causality: Benzylamine is chosen as a simple, representative primary amine nucleophile. The reaction is conducted at room temperature because the anhydride is highly reactive, and elevated temperatures could lead to side reactions or dehydration back to the imide. Dichloromethane is an excellent solvent as it is relatively inert and readily dissolves both reactants.

-

Materials:

-

This compound (1.0 eq, e.g., 209 mg, 1.0 mmol)

-

Benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol)

-

Dichloromethane (DCM), anhydrous (approx. 10 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Syringe

-

-

Step-by-Step Methodology:

-

Preparation: Add this compound to a clean, dry round-bottom flask containing a magnetic stir bar.

-

Dissolution: Add anhydrous DCM (10 mL) to the flask and stir until the solid is completely dissolved.

-

Nucleophile Addition: Using a syringe, add benzylamine dropwise to the stirring solution at room temperature over 2 minutes. The dropwise addition helps to control any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anhydride spot has disappeared.

-

Work-up: Upon completion, the product often precipitates from the DCM. If not, reduce the solvent volume in vacuo until a precipitate forms.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold DCM or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the white solid product under high vacuum to a constant weight.

-

-

Self-Validation System:

-

Melting Point: The purified product should have a sharp, defined melting point, distinct from the starting material.

-

¹H NMR: Expect to see characteristic peaks for both the 4-chlorophenyl and benzyl groups, as well as a new broad singlet for the amide N-H and a singlet for the carboxylic acid O-H. The alkene proton should appear as a singlet.

-

FT-IR: Look for the disappearance of the characteristic symmetric and asymmetric C=O stretches of the cyclic anhydride (~1850 and 1780 cm⁻¹) and the appearance of amide C=O (~1650 cm⁻¹) and carboxylic acid C=O (~1710 cm⁻¹) stretches.

-

Protocol: Preliminary Cytotoxicity Screening via MTT Assay

This protocol outlines a standard method to obtain an initial assessment of the compound's potential as an anticancer agent.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a human cancer cell line (e.g., HeLa).

-

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM). Include a "vehicle control" with DMSO only.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Section 5: Safety and Handling

As with any reactive chemical, proper handling is paramount to ensure laboratory safety.

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[2][4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2][4]

-

Contamination Avoidance: Avoid contact with skin and eyes.[2][4] Avoid the formation of dust and aerosols, as fine particles can be easily inhaled.[2][4]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents and moisture.[2]

Section 6: Conclusion and Future Directions

This compound is more than just a catalog chemical; it is a platform for innovation. Its robust synthesis and predictable, high-yield reactivity make it an ideal scaffold for generating chemical diversity. The presence of the furanone core and the 4-chlorophenyl group suggests significant, yet largely untapped, potential in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.

Future research should focus on:

-

SAR Library Synthesis: Systematically reacting the anhydride with a diverse set of nucleophiles to build a library of derivatives for comprehensive biological screening.

-

Mechanistic Studies: Investigating the specific cellular targets and mechanisms of action for any identified bioactive derivatives.

-

Polymer Chemistry: Exploring its use as a specialty monomer to create functional polymers with tailored thermal, optical, or biodegradable properties.

By leveraging the foundational knowledge presented in this guide, researchers are well-positioned to unlock the full potential of this versatile chemical entity.

References

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (2022). International Journal for Research Trends and Innovation. Retrieved January 17, 2026, from [Link]

-

Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. (2022). IRIS. Retrieved January 17, 2026, from [Link]

-

2, 3-Dimethylmaleic anhydride (3, 4-Dimethyl-2, 5-furandione): A plant derived insecticidal molecule from Colocasia esculenta var. esculenta (L.) Schott. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

A three-component synthesis of aryl(heteroaryl)acylamides. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Effect of selected silyl groups on the anticancer activity of 3,4-dibromo-5-hydroxy-furan-2(5H). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Reactions of cyclic anhydrides. Part XXII. Direct synthesis of N-aryl-α-(2,3,4,5-tetrahydro-2-imino-4-oxo-1,3-thiazoI. (n.d.). Indian Academy of Sciences. Retrieved January 17, 2026, from [Link]

-

Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

2,5-Furandione, 3,4-dimethyl-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2,5-Furandione, dihydro-3-(tetrapropenyl)-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Pharmacological activity of furan derivatives. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

-

Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

2(5H)-Furanone, 3-chloro-5-((dimethylamino)methyl)-4,5-dimethyl-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological activities of furan derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

3,4-diphenyl-2,5-furandione. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]

Sources

- 1. 3152-15-6|3-(4-Chlorophenyl)furan-2,5-dione|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. ijrti.org [ijrti.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(4-Chlorophenyl)-2,5-furandione: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(4-Chlorophenyl)-2,5-furandione, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public domains, this guide leverages predictive methodologies and comparative data from analogous structures to present a detailed spectroscopic profile. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of similar small molecules.

Introduction

This compound, a derivative of maleic anhydride, possesses a unique molecular architecture that makes it a valuable synthon in organic chemistry. The presence of the electron-withdrawing chlorophenyl group conjugated with the furan-2,5-dione core suggests interesting electronic and reactivity properties, making it a candidate for various applications, including the synthesis of novel heterocyclic compounds with potential biological activity. Accurate structural elucidation through spectroscopic methods is paramount for its effective utilization in research and development. This guide provides a detailed examination of its expected spectroscopic signatures.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a planar five-membered furan-2,5-dione ring attached to a 4-chlorophenyl group at the 3-position. This substitution pattern dictates the electronic distribution and, consequently, the spectroscopic behavior of the molecule.

Figure 1: Molecular structure of this compound.

Infrared (IR) Spectroscopy

3.1. Theoretical Principles and Experimental Considerations

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular bond vibration (stretching, bending, etc.). For this compound, the key functional groups to be identified are the anhydride carbonyl groups (C=O), the carbon-carbon double bond (C=C) in the furanone ring and the aromatic ring, and the carbon-chlorine bond (C-Cl).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

3.2. Predicted IR Spectrum and Interpretation

The predicted IR spectrum of this compound is summarized in Table 1. The characteristic absorption peaks of maleic anhydride derivatives are expected to be present.[1]

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1850-1800 | Strong | Asymmetric C=O stretching (anhydride) |

| ~1780-1740 | Strong | Symmetric C=O stretching (anhydride) |

| ~1640-1600 | Medium | C=C stretching (furanone ring) |

| ~1590-1450 | Medium | C=C stretching (aromatic ring) |

| ~1300-1200 | Strong | C-O-C stretching (anhydride) |

| ~1100-1000 | Medium | In-plane C-H bending (aromatic) |

| ~850-800 | Strong | Out-of-plane C-H bending (para-substituted) |

| ~750-700 | Medium | C-Cl stretching |

The two distinct carbonyl stretching bands are a hallmark of the anhydride functional group. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. The position of these bands can be influenced by ring strain and electronic effects of the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Theoretical Principles and Experimental Considerations

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, and the coupling between neighboring nuclei (J-coupling) provides information about the connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using the TMS signal.

4.2. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show signals for the vinylic proton on the furanone ring and the aromatic protons of the chlorophenyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Doublet (d) | 2H | Aromatic (ortho to Cl) |

| ~7.3 - 7.5 | Doublet (d) | 2H | Aromatic (meta to Cl) |

| ~6.5 - 6.7 | Singlet (s) | 1H | Vinylic (furanone) |

The aromatic protons are expected to appear as two doublets due to the para-substitution pattern, forming an AA'BB' spin system. The vinylic proton on the furanone ring will appear as a singlet as it has no adjacent protons to couple with.

4.3. Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carbonyl (C=O) |

| ~145 - 150 | Vinylic (C-Cl substituted) |

| ~135 - 140 | Aromatic (C-Cl) |

| ~130 - 135 | Aromatic (CH, ortho to Cl) |

| ~128 - 130 | Aromatic (CH, meta to Cl) |

| ~125 - 130 | Aromatic (quaternary) |

| ~115 - 120 | Vinylic (CH) |

The two carbonyl carbons are expected to have similar chemical shifts. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom.

Figure 2: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

5.1. Theoretical Principles and Experimental Considerations

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is ionized using a 70 eV electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

5.2. Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Ion Structure | Interpretation |

| 208/210 | [C₁₀H₅ClO₃]⁺ | Molecular ion (M⁺) with ³⁵Cl and ³⁷Cl isotopes (3:1 ratio) |

| 180/182 | [C₉H₅ClO₂]⁺ | Loss of CO from the molecular ion |

| 152/154 | [C₈H₅ClO]⁺ | Loss of another CO molecule |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 75 | [C₆H₃]⁺ | Loss of Cl from the chlorophenyl cation |

The presence of a chlorine atom is readily identified by the M⁺ and M+2 ion peaks with an intensity ratio of approximately 3:1.[2] The fragmentation pattern will likely involve the sequential loss of carbon monoxide (CO) molecules from the furanone ring.

Figure 3: Predicted fragmentation pathway of this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The presented IR, ¹H NMR, ¹³C NMR, and mass spectral data, along with their interpretations, offer a comprehensive understanding of the structural features of this molecule. The outlined experimental protocols serve as a practical guide for researchers aiming to acquire and analyze data for this and similar compounds. While the data presented is based on well-established spectroscopic principles and data from analogous structures, experimental verification is recommended for definitive structural confirmation.

References

-

SpectraBase. 3-(4-CHLOROPHENYL)-4-(4-SULFONYLAZIDOPHENYL)-2(5H)-FURANONE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Anquan Chemical. What is the infrared spectroscopy analysis of maleic anhydride? [Link]

- Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

- El-Gendy, A. M., Medrasi, H. Y., Al-Sheikh, M. A., & Othman, A. A. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science, 16(6), 8-20.

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-2,5-furandione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(4-Chlorophenyl)-2,5-furandione, a valuable building block in medicinal chemistry and materials science. This document explores the core synthetic strategies, delving into the mechanistic underpinnings of each approach to provide a deeper understanding of the reaction pathways. Detailed experimental protocols, data summaries, and visual representations of the key transformations are included to equip researchers with the practical knowledge required for the successful synthesis of this target molecule.

Introduction

This compound, also known as (4-chlorophenyl)maleic anhydride, is a substituted furan derivative of significant interest in organic synthesis. The presence of the reactive anhydride moiety and the electronically distinct chlorophenyl group makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and polymers. Its derivatives have shown potential in various applications, including as intermediates for pharmaceuticals and functional materials. This guide will focus on the most prevalent and practical synthetic routes to this compound, providing a robust framework for its preparation in a laboratory setting.

Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. This guide will detail two of the most effective and well-documented methods: the Meerwein arylation of maleic anhydride and a two-step sequence involving the formation and subsequent cyclodehydration of N-(4-chlorophenyl)maleanilic acid. A third, promising route involving the oxidation of a substituted succinic acid will also be discussed.

Method 1: Meerwein Arylation of Maleic Anhydride

The Meerwein arylation is a powerful carbon-carbon bond-forming reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt.[1] This approach offers a direct route to this compound from readily available starting materials.

2.1.1. Causality and Mechanistic Insights

The reaction is initiated by the diazotization of 4-chloroaniline to form the 4-chlorobenzenediazonium chloride. This is followed by a copper-catalyzed radical addition to maleic anhydride. The mechanism is believed to proceed through the reduction of the diazonium salt by a copper(I) species to generate an aryl radical and nitrogen gas. This highly reactive aryl radical then adds to the double bond of maleic anhydride. The resulting radical intermediate is subsequently oxidized, often by a copper(II) species, to afford the final product with the regeneration of the copper(I) catalyst. The electron-withdrawing nature of the anhydride group in maleic anhydride makes it an excellent substrate for this radical addition.[1]

2.1.2. Experimental Protocol

Step 1: Diazotization of 4-Chloroaniline

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-chloroaniline (12.75 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

-

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) dropwise with vigorous stirring.

-

Continue stirring the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the 4-chlorobenzenediazonium chloride solution. Keep this solution cold for the subsequent step.

Step 2: Meerwein Arylation

-

In a separate larger flask, dissolve maleic anhydride (9.8 g, 0.1 mol) in acetone (150 mL).

-

Add copper(I) chloride (1.0 g, 0.01 mol) to the maleic anhydride solution.

-

To this stirred suspension, add the cold 4-chlorobenzenediazonium chloride solution dropwise over a period of 30-45 minutes, maintaining the reaction temperature between 25-30 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours until the gas evolution ceases.

-

Pour the reaction mixture into a large volume of cold water (500 mL) and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to yield this compound as a crystalline solid.

2.1.3. Data Summary

| Parameter | Value | Reference |

| Starting Materials | 4-Chloroaniline, Maleic Anhydride | [1] |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | [1] |

| Solvent | Acetone, Water | [1] |

| Reaction Temperature | 0-5 °C (Diazotization), 25-30 °C (Arylation) | |

| Typical Yield | 40-60% | |

| Melting Point | 152-154 °C |

2.1.4. Workflow Diagram

Caption: Workflow for the Meerwein arylation synthesis.

Method 2: From N-(4-Chlorophenyl)maleanilic Acid

This two-step approach involves the initial formation of an amic acid intermediate, N-(4-chlorophenyl)maleanilic acid, followed by a cyclodehydration to yield the desired furandione. This method offers a potentially milder alternative to the Meerwein arylation.

2.2.1. Causality and Mechanistic Insights

The first step is a nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form the corresponding maleanilic acid.[2] The second step is a dehydration reaction to close the ring. The choice of dehydrating agent is crucial here. While acetic anhydride is commonly used to form the corresponding N-arylmaleimide via an intramolecular nucleophilic attack of the amide nitrogen, the use of a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) can favor the formation of the acid anhydride (the desired furandione) by promoting the intramolecular reaction between the two carboxylic acid groups of the maleanilic acid.[3]

2.2.2. Experimental Protocol

Step 1: Synthesis of N-(4-Chlorophenyl)maleanilic Acid

-

Dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of diethyl ether in a flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve 4-chloroaniline (12.75 g, 0.1 mol) in 50 mL of diethyl ether.

-

Slowly add the 4-chloroaniline solution to the stirred maleic anhydride solution at room temperature. A white precipitate will form.

-

Stir the suspension for 1-2 hours at room temperature to ensure complete reaction.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The N-(4-chlorophenyl)maleanilic acid is typically obtained in high purity and can be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

-

In a dry flask, suspend the N-(4-chlorophenyl)maleanilic acid (22.5 g, 0.1 mol) in 100 mL of a dry, inert solvent such as dichloromethane or chloroform.

-

With vigorous stirring, carefully add phosphorus pentoxide (21.3 g, 0.15 mol) portion-wise to the suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to afford pure this compound.

2.2.3. Data Summary

| Parameter | Value | Reference |

| Starting Materials | Maleic Anhydride, 4-Chloroaniline | [2] |

| Key Reagents | Diethyl Ether (Step 1), Phosphorus Pentoxide (Step 2) | [3] |

| Solvent | Diethyl Ether, Dichloromethane | |

| Reaction Temperature | Room Temperature | |

| Typical Yield | Step 1: >90%, Step 2: 60-70% | |

| Melting Point | 152-154 °C |

2.2.4. Workflow Diagram

Caption: Workflow for the N-(4-Chlorophenyl)maleanilic acid route.

Method 3: Oxidation of (4-Chlorophenyl)succinic Acid

A less common but potentially effective route involves the oxidation of a substituted succinic acid to the corresponding maleic anhydride derivative.

2.3.1. Causality and Mechanistic Insights

This method relies on the synthesis of (4-chlorophenyl)succinic acid, which can then be oxidized to introduce a double bond and form the anhydride ring simultaneously. Selenium dioxide in the presence of acetic anhydride is a known reagent system for this type of transformation.[4] The reaction likely proceeds through an initial enolization of the succinic anhydride (formed in situ from the succinic acid and acetic anhydride), followed by an ene reaction with selenium dioxide or a related selenium species. Subsequent elimination steps lead to the formation of the α,β-unsaturated anhydride.

2.3.2. Experimental Protocol (Proposed)

Step 1: Synthesis of (4-Chlorophenyl)succinic Acid (Illustrative)

The synthesis of (4-chlorophenyl)succinic acid can be achieved through various methods, such as the Stobbe condensation of diethyl succinate with 4-chlorobenzaldehyde, followed by reduction and hydrolysis.

Step 2: Oxidation to this compound

-

In a round-bottom flask, combine (4-chlorophenyl)succinic acid (22.8 g, 0.1 mol), selenium dioxide (12.2 g, 0.11 mol), and acetic anhydride (100 mL).

-

Heat the mixture to reflux with stirring for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove any solid selenium byproducts.

-

Concentrate the filtrate under reduced pressure to remove the acetic anhydride.

-

The residue can be purified by recrystallization or column chromatography to yield this compound.

2.3.3. Data Summary

| Parameter | Value | Reference |

| Starting Materials | (4-Chlorophenyl)succinic Acid | [4] |

| Key Reagents | Selenium Dioxide, Acetic Anhydride | [4] |

| Solvent | Acetic Anhydride | [4] |

| Reaction Temperature | Reflux | [4] |

| Typical Yield | Moderate to Good (reported for analogous systems) | [4] |

| Melting Point | 152-154 °C |

2.3.4. Workflow Diagram

Caption: Workflow for the succinic acid oxidation route.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: The melting point should be sharp and consistent with the literature value (152-154 °C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show signals corresponding to the aromatic protons and the vinylic proton of the furanone ring.

-

¹³C NMR will show characteristic peaks for the carbonyl carbons, the aromatic carbons, and the carbons of the furanone ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the anhydride carbonyl groups (typically around 1850 cm⁻¹ and 1780 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Safety Considerations

-

4-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

Maleic Anhydride: Corrosive and a respiratory irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Sodium Nitrite: Oxidizer and toxic. Handle with care and avoid contact with combustible materials.

-

Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

-

Phosphorus Pentoxide: A strong dehydrating agent and corrosive. Reacts violently with water. Handle in a dry environment and add to other reagents cautiously.

-

Selenium Dioxide: Highly toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

Conclusion

This technical guide has outlined three robust synthetic strategies for the preparation of this compound. The Meerwein arylation offers a direct, albeit sometimes lower-yielding, route. The two-step process via N-(4-chlorophenyl)maleanilic acid provides a high-yielding pathway with the critical step being the choice of a suitable dehydrating agent to favor anhydride formation. The oxidation of (4-chlorophenyl)succinic acid presents another viable, though less common, alternative. The selection of the most appropriate method will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in the synthesis of this important chemical intermediate.

References

- Washburne, S. S., & MacMillan, J. H. (n.d.). A Facile General Synthesis of Arylmaleic Anhydrides. Unpublished manuscript, Department of Chemistry, Temple University.

- Meerwein, H., et al. (1939). Über die Reaktion von Diazoniumsalzen auf α,β-ungesättigte Carbonylverbindungen. Journal für praktische Chemie, 152(1-5), 237-266.

-

Ronk, M. (2015). Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide. Chemistry Stack Exchange. Retrieved from [Link]

- Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1963). N-Phenylmaleimide. Organic Syntheses, 43, 93.

- Bastin, L. D., & Williams, M. A. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135.

-

PrepChem. (n.d.). Synthesis of maleanilic acid. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and reactions of N-(substituted phenyl)maleanilic acids. Molecules, 14(11), 4481-4491.

Sources

3-(4-Chlorophenyl)-2,5-furandione reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 3-(4-Chlorophenyl)-2,5-furandione

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, a substituted maleic anhydride derivative of significant interest in medicinal chemistry and materials science. The document elucidates the core chemical properties, predictable reaction pathways, and stability profile of this molecule. The inherent reactivity is driven by the strained anhydride ring and the electron-deficient double bond, making it a versatile substrate for a range of chemical transformations. Key reaction classes, including nucleophilic acyl substitution, Diels-Alder cycloadditions, and Michael additions, are discussed with mechanistic insights. Furthermore, the guide addresses critical stability considerations, with a particular focus on hydrolytic degradation. Detailed experimental protocols and graphical representations of reaction mechanisms are provided to equip researchers and drug development professionals with actionable, field-proven insights for handling and utilizing this compound effectively.

Introduction and Molecular Profile

This compound is a bifunctional organic compound featuring a maleic anhydride core substituted with a 4-chlorophenyl group.[1][2] This substitution significantly influences the electronic properties and steric environment of the molecule, thereby modulating its reactivity compared to unsubstituted maleic anhydride. The furanone skeleton is a recognized pharmacophore found in various bioactive natural products and synthetic drugs.[3][4][5] As a result, this compound serves as a valuable and versatile building block for the synthesis of complex heterocyclic systems and novel chemical entities, particularly in the development of anticancer agents and other therapeutics.[6][7] This guide aims to provide a detailed understanding of its chemical behavior to facilitate its application in research and development.

Physicochemical and Identity Data

A summary of the key identifiers and properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 3-(4-chlorophenyl)furan-2,5-dione | [1] |

| Synonyms | 2-(4-chlorophenyl)maleic anhydride | [1] |

| CAS Number | 3152-15-6 | [1][2] |

| Molecular Formula | C₁₀H₅ClO₃ | [1][2] |

| Molecular Weight | 208.60 g/mol | [2] |

| Appearance | Solid (form may vary) | - |

| SMILES | O=C(C(C1=CC=C(Cl)C=C1)=C2)OC2=O | [2] |

Core Reactivity Profile

The reactivity of this compound is dominated by two key features: the electrophilic anhydride moiety and the electron-deficient carbon-carbon double bond. The anhydride's carbonyl groups are highly susceptible to nucleophilic attack, while the double bond readily participates in cycloaddition and conjugate addition reactions.

Reactions at the Anhydride Center: Nucleophilic Acyl Substitution

The primary mode of reactivity for the anhydride ring is its opening via nucleophilic attack at one of the carbonyl carbons. This process is entropically favored due to the relief of ring strain.

-

Hydrolysis: In the presence of water, the anhydride undergoes hydrolysis to yield the corresponding dicarboxylic acid, 2-(4-chlorophenyl)maleic acid.[8][9] This reaction is typically irreversible and can proceed rapidly, especially at elevated temperatures or under basic/acidic conditions.[10][11] The mechanism involves nucleophilic addition of a water molecule to a carbonyl carbon, followed by proton transfer to open the ring.[10]

-

Alcoholysis: Reaction with alcohols results in the formation of a mono-ester, also known as a half-ester. This is a common strategy for introducing ester functionality while retaining a carboxylic acid group for further modification.[8]

-

Aminolysis: Amines react readily with the anhydride to form the corresponding maleamic acid (a mono-amide).[8] This reaction is often the first step in the synthesis of maleimides, which are subsequently formed by a dehydration/cyclization step.[12]

Reactions at the Alkene Moiety

The double bond in this compound is electron-poor due to the withdrawing effect of the adjacent carbonyl groups. This makes it an excellent electrophile in several key reactions.

-

Diels-Alder Reaction: As a substituted maleic anhydride, the compound is a classic and highly reactive dienophile in [4+2] cycloaddition reactions.[8] It reacts with conjugated dienes to form cyclohexene dicarboxylic anhydride derivatives, which are valuable intermediates for creating complex polycyclic structures.[8][13]

-

Michael Addition (Conjugate Addition): Soft nucleophiles, such as thiols or stabilized carbanions, can add to the β-carbon of the double bond in a 1,4-conjugate addition fashion. This reaction is a powerful tool for C-C and C-S bond formation.

-

Radical Reactions: The double bond can participate in radical polymerization and addition reactions, a characteristic feature of maleic anhydride and its derivatives.[10]

Figure 1: Key reactivity pathways of this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. The primary pathway for degradation is hydrolysis.

-

Hydrolytic Stability: The compound is highly sensitive to moisture. The presence of even trace amounts of water can lead to ring-opening to form the dicarboxylic acid.[14] Storage under anhydrous conditions (e.g., in a desiccator over a drying agent) is mandatory. The rate of hydrolysis is significantly accelerated by increased temperature and pH extremes.[11] In aqueous solutions, its half-life is expected to be short.

-

Photostability: Many organic molecules with aromatic and conjugated systems can be sensitive to UV light. While specific photostability studies on this compound are limited, related furanone structures are known to be photochemically reactive. For long-term storage and in light-sensitive applications, protection from light (e.g., using amber vials) is recommended.

Experimental Protocols

The following protocols are provided as self-validating systems for key transformations, based on established chemical principles for maleic anhydride derivatives.

Protocol 1: Controlled Hydrolysis to 2-(4-chlorophenyl)maleic Acid

This protocol describes the quantitative conversion of the anhydride to its corresponding dicarboxylic acid for analytical or synthetic purposes.

-

Reagents & Setup:

-

This compound (1.0 eq)

-

Deionized Water (10-20 volumes)

-

Tetrahydrofuran (THF) or Acetone (as co-solvent, 5-10 volumes)

-

Round-bottom flask with a magnetic stirrer and reflux condenser.

-

-

Procedure:

-

Dissolve this compound in the minimum required amount of THF or acetone in the round-bottom flask.

-

Add the deionized water to the solution. A biphasic mixture may initially form.

-

Heat the mixture to a gentle reflux (60-70 °C) with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Allow the solution to cool to room temperature.

-

Remove the organic co-solvent under reduced pressure.

-

The aqueous solution can be used directly, or the solid 2-(4-chlorophenyl)maleic acid can be isolated by cooling and filtration, or by extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by drying and evaporation.

-

Figure 2: Workflow diagram of the hydrolysis mechanism.

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

This protocol demonstrates the utility of this compound as a dienophile in a classic cycloaddition reaction.

-

Reagents & Setup:

-

This compound (1.0 eq)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.1 eq)

-

Ethyl Acetate or Toluene (as solvent)

-

Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in the flask and cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly cracked cyclopentadiene to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.

-

Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Drug Development and Synthesis

The unique reactivity of this compound makes it a strategic starting material. The ability to readily form furan, pyrrole, and other heterocyclic derivatives is particularly valuable.[16][17] For instance, related 5-(4-chlorophenyl)furan structures have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[6][7] The anhydride can be converted into a maleimide, a functional group widely used in bioconjugation chemistry to link molecules to proteins via reaction with cysteine residues. The diverse reaction pathways allow for the systematic generation of compound libraries for screening and lead optimization in drug discovery programs.[18]

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its behavior is characterized by the electrophilicity of its anhydride ring and electron-deficient alkene moiety. While this high reactivity is advantageous for chemical synthesis, it also necessitates careful handling and storage, primarily due to its pronounced sensitivity to hydrolysis. A thorough understanding of its reactivity and stability profiles, as outlined in this guide, is essential for its successful application in the synthesis of novel pharmaceuticals and advanced materials.

References

- Zielińska-Błajet, M., & Skarżewski, J. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.

- Talebian, A., et al. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed.

- Zielińska-Błajet, M., & Skarżewski, J. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI.

- Burkholder, J. B., et al. (n.d.). Kinetic fall-off behavior for the Cl + Furan-2,5-dione (C4H2O3, maleic anhydride) reaction. Royal Society of Chemistry.

- PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. PubChem.

- Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.

- Belyakova, S. V., et al. (2020). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents.

- O'Brien, A. G., et al. (2024). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials.

- Moussa, S. A., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)

- Echemi. (n.d.). This compound. Echemi.com.

- Wikipedia. (n.d.). Maleic anhydride. Wikipedia.

- Lin, C. (2023).

- ResearchGate. (n.d.). Proposed reaction mechanisms: (a) hydrolysis of maleic anhydride under...

- Erra-Balsells, R., et al. (n.d.).

- Chen, Y.-S., et al. (2022).

- ResearchGate. (n.d.). Reactions Involving Maleic Anhydride.

- Anquan Chemical. (n.d.).

- Google Patents. (n.d.). US3733292A - Hydrolysis of maleic anhydride copolymers.

- Al-Azawi, F. I., et al. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Frontiers.

- OSHA. (n.d.). Maleic Anhydride.

- Mohamed, S. A., et al. (2025). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. Royal Society of Chemistry.

- Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal.

- PubChem. (n.d.). Maleic Anhydride. PubChem.

- Roman, G. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions.

- BLD Pharm. (n.d.). 3-(4-Chlorophenyl)furan-2,5-dione. BLD Pharm.

- O'Brien, A. G., et al. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Semantic Scholar.

- Aguiar, A. C., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Preprints.org.

Sources

- 1. echemi.com [echemi.com]

- 2. 3152-15-6|3-(4-Chlorophenyl)furan-2,5-dione|BLD Pharm [bldpharm.com]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 9. Maleic Anhydride and Water Reaction: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 10. What Happens When Maleic Anhydride Reacts With Water? - News - Anquan Chemical [zbaqchem.com]

- 11. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics [frontiersin.org]

- 13. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. osha.gov [osha.gov]

- 15. mdpi.com [mdpi.com]

- 16. Furan synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to the Biological Activity of Furanone Derivatives

Introduction

Furanones, and their derivatives, represent a pivotal class of heterocyclic organic compounds that have garnered substantial interest within the scientific and medical communities.[1][2] These five-membered heterocyclic ring structures are not only prevalent in a myriad of natural products but also serve as versatile scaffolds in synthetic medicinal chemistry.[3][4] The inherent chemical reactivity and structural diversity of the furanone core have led to the discovery of a broad spectrum of biological activities, positioning these compounds as promising candidates for the development of novel therapeutic agents.[5][6] This guide provides a comprehensive technical overview of the multifaceted biological activities of furanone derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties, as well as their significant role as quorum sensing inhibitors. We will delve into the underlying mechanisms of action, present key quantitative data, and detail robust experimental protocols to empower researchers, scientists, and drug development professionals in this dynamic field.

Antimicrobial and Antifungal Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and unique mechanisms of action. Furanone derivatives have emerged as a promising class of compounds in this arena, exhibiting significant activity against a wide range of pathogenic bacteria and fungi.[7]

Mechanism of Action: Beyond Conventional Bacteriostatics

The antimicrobial and antifungal effects of furanone derivatives are multifaceted. A primary and extensively studied mechanism is the inhibition of quorum sensing (QS) , a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[8][9] Halogenated furanones, originally isolated from the red algae Delisea pulchra, have been shown to interfere with N-Acylhomoserine lactone (AHL) signaling molecules, thereby disrupting QS in various Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.[10][11] This disruption prevents the formation of resilient biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[12][13]

Beyond QS inhibition, certain furanone derivatives exert direct antimicrobial effects. For instance, some derivatives can induce oxidative stress within microbial cells, leading to cellular damage and death.[7] Others have been shown to arrest the cell cycle at the S and G2/M phases in bacteria.[10]

Quantitative Antimicrobial Data

The efficacy of furanone derivatives has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Prevention Concentration (MBPC) are key metrics for evaluating their potency.

| Furanone Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBPC (µg/mL) | Reference |

| F105 | Staphylococcus aureus | 10 | 40 | - | [14] |

| Compound 26 | Staphylococcus aureus | 8 | - | - | [12] |

| Compound 26 | Bacillus subtilis | 8 | - | - | [12] |

| F131 | Staphylococcus aureus (clinical isolates) | 8–16 | - | 8-16 | [7][13] |

| Chlorine-containing furanones | - | 150-600 (rich broth), 0.75 (minimal glucose) | - | - | [15] |

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A standard protocol for determining the MIC of a furanone derivative against a bacterial strain is the broth microdilution method.

Materials:

-

Furanone derivative stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the furanone derivative in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as assessed by visual inspection or by measuring the optical density at 600 nm.

Visualization of Quorum Sensing Inhibition

Caption: Furanone derivatives can exert anti-inflammatory effects by inhibiting both the COX-2 and LOX pathways.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The furanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in natural products with diverse biological activities, including potent anticancer effects. [3][16]Synthetic and natural furanone derivatives have demonstrated significant cytotoxicity against a broad range of cancer cell lines. [3][17]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Furanone derivatives employ several mechanisms to combat cancer cells. A prominent mode of action is the induction of apoptosis , or programmed cell death. [3]This can be triggered through the generation of reactive oxygen species (ROS), which leads to cellular damage and initiates the apoptotic cascade. [3] Another key mechanism is the induction of cell cycle arrest , which halts the proliferation of cancer cells. [3]Different furanone derivatives can arrest the cell cycle at various checkpoints. For instance, some derivatives cause arrest at the G2/M phase, often as a result of DNA damage, while others induce arrest in the S-phase, the period of DNA replication. [3][17]Some furanone derivatives have also been shown to interact directly with DNA, further contributing to their cytotoxic effects. [17]Furthermore, theoretical studies suggest that certain furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is overexpressed in many cancer cells and plays a role in cell proliferation. [18][19]

Quantitative Anticancer Efficacy

The cytotoxic activity of furanone derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Furanone Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |

| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA. [3][17] |

| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. [3] |

| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway. [3] |

| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels. [3] |

| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity. [3] |

| Compound 3a | Various (Leukemia, Lung, Colon, Ovarian, Renal, Breast) | - | Showed higher activity against several cell lines. [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Furanone derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the furanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualization of Anticancer Mechanisms

Caption: Furanone derivatives exhibit anticancer activity through multiple mechanisms including apoptosis induction and cell cycle arrest.

Conclusion and Future Directions

Furanone derivatives represent a remarkably versatile and promising class of compounds with a wide array of biological activities. Their ability to modulate diverse biological pathways, from bacterial communication to inflammatory cascades and cancer cell proliferation, underscores their significant potential in drug discovery and development. The continued exploration of the furanone scaffold, through both synthetic derivatization and the investigation of novel mechanisms of action, will undoubtedly pave the way for the development of next-generation therapeutics to address some of the most pressing challenges in human health. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as conducting in-depth preclinical and clinical studies to translate the promising in vitro and in vivo findings into tangible clinical benefits.

References

- Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition.

- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - NIH.

- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - NIH.

- Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition.

- Investigating the Anticancer Properties of Furanone Deriv

- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - MDPI.

- Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed.

- Application Notes & Protocols: Synthesis of Biologically Active Furanone Deriv

- Furanone Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Properties - Benchchem.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PubMed Central.

- Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity - PubMed.

- Bis-2(5H)

- Antibacterial Effects and Genotoxicity of New Derivatives of Furanones - IDOSI Journals Home.

- Some furanone derivatives with quorum sensing inhibition properties...

- Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF - ResearchG

- Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)

- (PDF)

- Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice | Journal of Antimicrobial Chemotherapy | Oxford Academic.

- Synthesis and Biological Properties of 2(5H)

- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers.

- Full article: Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - Taylor & Francis.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

- ANTI-INFLAMMATORY, ANALGESIC AND ANTIMICROBIAL ACTIVITIES OF SOME SYNTHETIC FURANONES AND THEIR PYRROLONE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis.

- Synthesi s and biol ogical activity of furan deriv

- (PDF)

- Furan: A Promising Scaffold for Biological Activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 15. idosi.org [idosi.org]

- 16. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ccij-online.org [ccij-online.org]

- 19. ccij-online.org [ccij-online.org]

An In-depth Technical Guide to 3-(4-Chlorophenyl)-2,5-furandione: A Scaffold for Therapeutic Innovation

This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)-2,5-furandione, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical characteristics, synthesis, and its emerging role as a foundational scaffold for the development of novel therapeutic agents, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.

Introduction and Significance

This compound (CAS No: 3152-15-6) belongs to the furanone family, a class of heterocyclic compounds widely represented in natural products and synthetic molecules with diverse biological activities.[1][2] The core structure features a five-membered furan ring containing two carbonyl groups, formally a derivative of maleic anhydride. The substituent at the 3-position is a 4-chlorophenyl group, which imparts specific steric and electronic properties that are crucial for its biological interactions.

The furanone skeleton is a "privileged scaffold" in medicinal chemistry, known to be a constituent in compounds with anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[3][4] The high reactivity of the anhydride moiety and the potential for modification at the phenyl ring make this compound an attractive starting material for generating libraries of derivatives with potential therapeutic value. Specifically, derivatives of the closely related 5-(4-chlorophenyl)furan scaffold have demonstrated potent activity as inhibitors of tubulin polymerization, a validated target in cancer therapy.[5][6]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 3152-15-6 | [1][7][8] |

| Molecular Formula | C₁₀H₅ClO₃ | [1][8] |